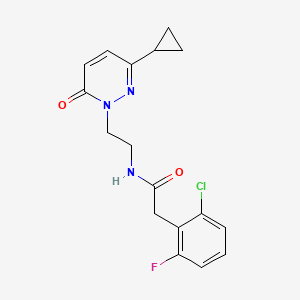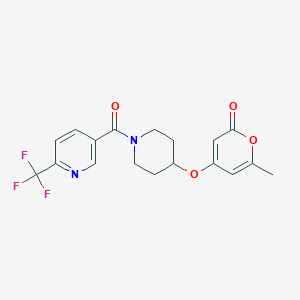
2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a thiadiazole ring, a tolyl group, and a trifluoromethyl group . The tolyl group is an aryl group related to toluene and is commonly found in the structure of diverse chemical compounds . The trifluoromethyl group is a powerful electron-withdrawing group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The tolyl and trifluoromethyl groups would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The tolyl and trifluoromethyl groups in this compound could potentially participate in various chemical reactions. For example, tolyl groups can be involved in nucleophilic substitutions , and trifluoromethyl groups can act as powerful electron-withdrawing groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Applications De Recherche Scientifique
Glutaminase Inhibitors for Cancer Therapy
The compound is structurally related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have been investigated for their potential in cancer therapy, where some analogs showed similar potency to BPTES with improved solubility and significant anticancer activity in vitro and in vivo against lymphoma B cells. This suggests their role in exploring therapeutic strategies against cancer by targeting metabolic pathways (Shukla et al., 2012).
Antitumor and Antioxidant Properties
Further research into N-substituted-2-amino-1,3,4-thiadiazoles, a category to which the given compound is related, reveals their synthesis and evaluation for antitumor and antioxidant activities. Some compounds in this category have demonstrated promising activities, highlighting their potential as candidates for anticancer and antioxidant agents (Hamama et al., 2013).
Antimicrobial Activity
Studies on derivatives of 1,2,4-thiadiazoles, including compounds structurally related to the one , have shown significant antimicrobial activity. For instance, novel triazoles and thiadiazoles have been synthesized with considerable success in inhibiting bacterial and fungal growth, suggesting a potential application in developing new antimicrobial agents (Abbady, 2014).
Molecular Modeling and Anticancer Screening
Imidazothiadiazole analogs, structurally similar to the target compound, have been synthesized and evaluated for their anticancer properties. These compounds underwent detailed molecular modeling and demonstrated significant cytotoxic activities against various cancer cell lines, indicating their potential as anticancer agents (Abu-Melha, 2021).
Insecticidal Activity
Research into the insecticidal properties of heterocycles incorporating a thiadiazole moiety, related to the chemical structure of interest, has shown effectiveness against the cotton leafworm, Spodoptera littoralis. This opens avenues for the development of novel insecticides that can contribute to agricultural pest management strategies (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)16-23-17(27-24-16)26-10-15(25)22-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHISQJIXOBUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)prop-2-enamide](/img/structure/B2877083.png)
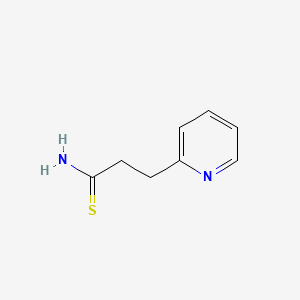
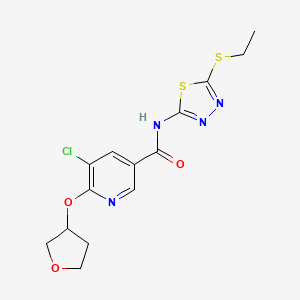
![ethyl [5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2877086.png)
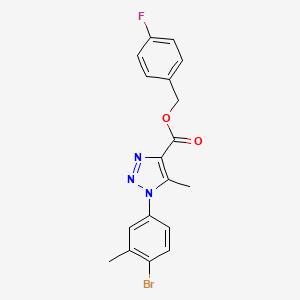
![(3S,6R)-1-[(tert-Butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/no-structure.png)
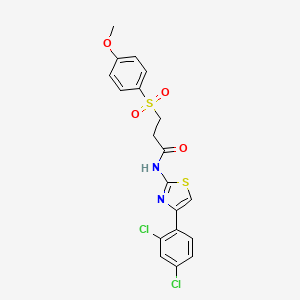
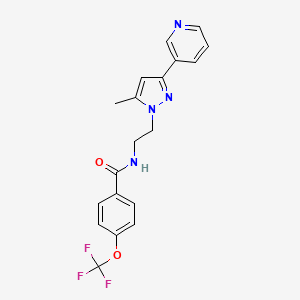
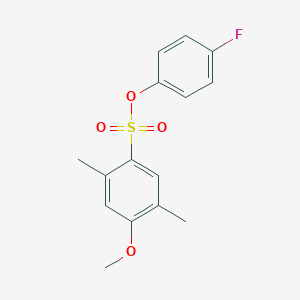
![5-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2877098.png)
![(3Z)-3-phenyl-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one](/img/structure/B2877100.png)
